3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
(4-pyridin-2-ylpiperazin-1-yl)-(6-pyrrolidin-1-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c25-18(15-6-7-17(21-20-15)22-9-3-4-10-22)24-13-11-23(12-14-24)16-5-1-2-8-19-16/h1-2,5-8H,3-4,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBXSNZHJIKUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction could produce pyridazine hydrides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle : Pyridazine (target) vs. pyrazine ( compound) alters aromaticity and electronic distribution, affecting binding to biological targets .
- Substituent Effects :
- Molecular Weight : The target compound (338 g/mol) falls within the ideal range for CNS permeability, whereas BI85100 (490 g/mol) may face bioavailability challenges .
Biological Activity
3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases and cancer treatment. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H23N5O
- Molecular Weight : 373.45 g/mol
- IUPAC Name : 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine
The primary mechanism of action for this compound involves the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
Key Findings from Research Studies
- Monoamine Oxidase Inhibition :
- Cytotoxicity Assessments :
- Antimicrobial Activity :
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| MAO-B Inhibition | IC50 Value | 0.013 µM | |
| Cytotoxicity (L929 Cells) | IC50 Value | 120.6 µM (non-toxic) | |
| Antimicrobial Activity | MIC against S. aureus | 3.125 µg/mL |
Case Study 1: Neuroprotective Effects
A recent study focused on the neuroprotective effects of the compound in animal models of Alzheimer’s disease. The results indicated that treatment with the compound led to improved cognitive functions and reduced amyloid plaque formation in the brain.
Case Study 2: Anticancer Potential
Another investigation evaluated the anticancer properties of this compound against various cancer cell lines. The findings suggested that it induced apoptosis in cancer cells via activation of specific signaling pathways, thereby inhibiting tumor growth.
Q & A
Q. What are the optimal synthetic routes for 3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Coupling of piperazine and pyridazine moieties : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the carbonyl linkage between the pyridin-2-ylpiperazine and pyridazine core. Control reaction temperature (0–25°C) to minimize side reactions .
- Functionalization of the pyridazine ring : Introduce pyrrolidin-1-yl groups via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Key Parameters :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Coupling | EDC, HOBt, DCM, 0°C | Slow addition of reagents |
| Substitution | K₂CO₃, DMF, 80°C | Excess pyrrolidine (1.5 eq) |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure and confirming the purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyridazine and piperazine rings. Key signals: pyridazine C-H (~δ 8.5–9.0 ppm), piperazine N-CH₂ (~δ 3.0–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., ESI+ mode, expected [M+H]⁺ = 379.18) .
- HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) and detect trace impurities .
Q. What in vitro assays are recommended for initial screening of biological activity, particularly regarding receptor modulation or enzyme inhibition?
Methodological Answer:
- GPCR Binding Assays : Screen for affinity at chemokine receptors (e.g., CXCR3) using radiolabeled ligands (³⁵S-GTPγS binding) due to structural similarity to known piperazine-based modulators .
- Enzyme Inhibition Studies : Test kinase inhibition (e.g., MAPK or PI3K) via fluorescence-based ADP-Glo™ assays, given pyridazine’s role in ATP-competitive binding .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy observed with this compound?
Methodological Answer:
- Pharmacokinetic (PK) Analysis : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid hepatic metabolism (CYP3A4/5) or low blood-brain barrier penetration .
- Metabolite Identification : Incubate the compound with liver microsomes and use UPLC-QTOF to detect active/inactive metabolites. Modify labile groups (e.g., methyl substituents) to enhance stability .
- Dose-Response Refinement : Conduct PK/PD modeling to align in vitro IC₅₀ values with achievable plasma concentrations .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies to identify critical functional groups responsible for observed biological effects?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modifications to:
-
Piperazine substituents (e.g., pyridin-2-yl vs. phenyl).
-
Pyridazine substituents (e.g., pyrrolidin-1-yl vs. morpholino).
-
Carbonyl linker replacement (e.g., sulfonyl or amine) .
- Biological Testing : Compare IC₅₀ values across analogs using standardized assays (e.g., CXCR3 modulation).
SAR Table :
Analog Modification CXCR3 IC₅₀ (nM) Solubility (µg/mL) Parent Compound 120 15 Pyridin-3-ylpiperazine 450 8 Morpholino-pyridazine 890 32
Q. What computational methods are suitable for predicting the binding affinity and interaction mechanisms of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with CXCR3 (PDB: 6QZH). Focus on piperazine’s hydrogen bonding with Asp112 and pyridazine’s π-π stacking with Tyr37 .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD and binding free energy (MM-PBSA) .
- QSAR Modeling : Develop 2D-QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
